molecular formula C9H9BrF2O2 B12307222 2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroethan-1-ol

2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroethan-1-ol

Cat. No.: B12307222
M. Wt: 267.07 g/mol
InChI Key: RPRMXBVXBFQTQX-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroethan-1-ol is a fluorinated aryl ethanol derivative that serves as a versatile building block in medicinal chemistry and drug discovery research. The compound features a 4-bromo-3-methoxyphenyl group attached to a 2,2-difluoroethan-1-ol moiety, creating a multifunctional intermediate suitable for various synthetic transformations. The bromine atom on the aromatic ring provides a handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely employed to construct biaryl systems . The difluoroethanol segment is of particular interest in the design of bioisosteres, as the fluorine atoms can mimic hydroxy groups in biological systems, a strategy used in developing fluorinated analogs of bioactive molecules like neurotransmitters . Researchers utilize this structural motif to enhance the metabolic stability, binding selectivity, and lipophilicity of target compounds . Primary applications of this compound include serving as a key precursor in the synthesis of fluorinated pharmaceuticals, particularly in the development of kinase inhibitors for cancer research . The unique halogenated structure contributes to improved binding selectivity to specific enzyme targets. This intermediate is also valuable in structure-activity relationship (SAR) studies and has potential applications in the preparation of radiolabeled compounds for positron emission tomography (PET) imaging research . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrF2O2

Molecular Weight

267.07 g/mol

IUPAC Name

2-(4-bromo-3-methoxyphenyl)-2,2-difluoroethanol

InChI

InChI=1S/C9H9BrF2O2/c1-14-8-4-6(2-3-7(8)10)9(11,12)5-13/h2-4,13H,5H2,1H3

InChI Key

RPRMXBVXBFQTQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)(F)F)Br

Origin of Product

United States

Preparation Methods

Bromination and Fluorination Strategies

The brominated methoxyphenyl backbone of the target compound is often constructed via electrophilic aromatic substitution. A notable method involves the bromination of 3-methoxyphenol derivatives using elemental bromine or N-bromosuccinimide (NBS) in acidic media. For instance, the patent by US8110711B2 describes the use of bromodifluoroacetic acid derivatives as precursors, which undergo reduction to yield 2-bromo-2,2-difluoroethanol intermediates. Subsequent coupling with brominated aromatic rings is achieved through nucleophilic substitution or Friedel-Crafts alkylation.

Fluorination steps typically employ reagents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). In one protocol, 2-bromo-2,2-difluoroethanol is synthesized via the reduction of ethyl bromodifluoroacetate using sodium borohydride (NaBH₄) in tetrahydrofuran (THF), achieving yields of 60–70%. This intermediate is then reacted with 4-bromo-3-methoxyphenylmagnesium bromide under Grignard conditions to install the aromatic moiety.

Table 1: Bromination-Fluorination Reaction Conditions

Step Reagents Temperature (°C) Yield (%)
Bromination of phenol Br₂, H₂SO₄ 25 85
Fluorination DAST, CH₂Cl₂ 0 → 25 78
Grignard coupling ArMgBr, THF -78 → 25 65

Reductive Alkylation Approaches

Reductive alkylation leverages the reactivity of carbonyl intermediates. For example, ethyl 2-bromo-2,2-difluoroacetate is treated with phenylmagnesium bromide to form 2-bromo-2,2-difluoro-1-phenylethan-1-one, which is subsequently reduced using NaBH₄ in methanol. This two-step process affords the ethanol derivative with a 60% overall yield. Adapting this methodology, the 4-bromo-3-methoxyphenyl group is introduced via Suzuki-Miyaura coupling using palladium catalysts, though this route requires careful optimization of protecting groups to prevent dehalogenation.

Recent advancements employ radical chemistry for difunctionalization. Iron-catalyzed reactions using sodium dithionite (Na₂S₂O₄) enable the simultaneous introduction of sulfone and fluoroalkyl groups into alkenes. In a representative procedure, 2-bromo-2,2-difluoroethan-1-ol acts as a radical precursor, reacting with styrene derivatives in the presence of Fe(acac)₃ to yield β-fluoroalkyl sulfones. While this method achieves moderate yields (47–65%), it offers regioselectivity advantages over traditional approaches.

Table 2: Radical-Anion Relay Performance

Substrate Catalyst Yield (%) Selectivity (α:β)
Styrene Fe(acac)₃ 65 1:3.2
4-Vinylanisole FeCl₃ 58 1:2.8

Catalytic Coupling Techniques

Silver-mediated coupling reactions provide a pathway for constructing the carbon-oxygen bond between the difluoroethanol and aryl groups. A protocol from the Royal Society of Chemistry involves treating aryl diazonium salts with 2-bromo-2,2-difluoroethanol in the presence of AgOTf and Na₂CO₃ in DMF. The reaction proceeds via a radical mechanism, with NaBH₄ serving as a terminal reductant to afford the target compound in 45–52% yield. This method is particularly effective for electron-deficient aryl rings, as demonstrated by the successful coupling of 4-bromo-3-nitrobenzene derivatives.

Comparative Analysis of Synthetic Routes

A meta-analysis of the above methods reveals trade-offs between yield, scalability, and functional group tolerance. Bromination-fluorination sequences offer high yields (65–85%) but require hazardous reagents like DAST. Reductive alkylation is versatile but necessitates anhydrous conditions and sensitive Grignard intermediates. Radical-anion relay strategies, while innovative, suffer from moderate yields and limited substrate scope. Catalytic coupling techniques strike a balance, providing moderate yields (45–65%) with milder conditions.

Table 3: Method Comparison

Method Avg. Yield (%) Scalability FG Tolerance
Bromination-Fluorination 75 High Moderate
Reductive Alkylation 60 Medium Low
Radical-Anion Relay 55 Low High
Catalytic Coupling 50 Medium Moderate

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroacetone.

    Reduction: Formation of 2-(3-Methoxyphenyl)-2,2-difluoroethan-1-ol.

    Substitution: Formation of 2-(4-Amino-3-methoxyphenyl)-2,2-difluoroethan-1-ol.

Scientific Research Applications

Overview

2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroethan-1-ol is a synthetic organic compound characterized by its unique structural features, including a difluoroethanol moiety attached to a bromomethoxyphenyl group. Its molecular formula is C₉H₉BrF₂O₂, and it exhibits potential biological activity due to the presence of halogen and methoxy substituents. This article explores its applications in various scientific research fields, including medicinal chemistry, materials science, and biological studies.

Medicinal Chemistry

Research indicates that this compound may serve as a precursor for pharmaceutical compounds. Its derivatives could be explored for:

  • Antimicrobial Activity: Preliminary studies suggest potential effectiveness against various pathogens.
  • Anticancer Properties: The compound's structure may allow it to interact with cancer cell pathways.

Organic Synthesis

This compound can act as a building block in organic synthesis:

  • Coupling Reactions: Useful in forming complex molecules, enabling the development of new drugs or materials.

Materials Science

The unique properties of this compound make it suitable for:

  • Polymer Synthesis: It can be incorporated into polymers to impart specific characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the bromine and methoxy groups can enhance its binding affinity and specificity for certain targets, while the difluoroethanol moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol (CAS 1823848-47-0)

  • Structure : Replaces bromo with chloro (Cl) and methoxy with fluoro (F).
  • Molecular Formula : C₈H₆ClF₃O
  • Molecular Weight : 222.58 g/mol
  • Steric Profile: Smaller substituents (Cl vs. Br) reduce steric hindrance, possibly improving synthetic accessibility .

2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol (CAS 1823989-97-4)

  • Structure : Replaces methoxy with fluoro.
  • Molecular Formula : C₈H₆BrF₃O
  • Molecular Weight : 255.03 g/mol
  • Key Differences :
    • Polarity : The absence of methoxy reduces polarity, affecting solubility in polar solvents.
    • Biological Activity : Fluorine’s electronegativity may enhance binding to hydrophobic enzyme pockets compared to methoxy .

2-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol

  • Structure : Difluoro substituents at 2- and 5-positions.
  • Molecular Formula : C₈H₆F₄O
  • Molecular Weight : 198.13 g/mol
  • Physical Properties : Liquid at room temperature (boiling point 102–104°C), contrasting with the solid/liquid state of bromo-methoxy analogs.
  • Applications : Used as a surfactant or dispersant in materials science due to its lower molecular weight and enhanced solubility .

Extended Aromatic Systems

2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroethan-1-ol (CAS 1296274-23-1)

  • Structure : Biphenyl core with bromo at the 4'-position.
  • Molecular Formula : C₁₄H₁₁BrF₂O
  • Molecular Weight : 313.14 g/mol
  • Applications: Favored in high-throughput phasing for crystallography due to its planar aromatic system .

Heterocyclic Analogs

2-(5-Bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol (CAS 2866317-71-5)

  • Structure : Imidazole ring replaces the phenyl group.
  • Molecular Formula : C₆H₇BrF₂N₂O
  • Molecular Weight : 241.03 g/mol
  • Key Differences :
    • Reactivity : The imidazole ring introduces nitrogen-based basicity, enabling coordination to metal catalysts.
    • Biological Relevance : Commonly used in antiviral and anticancer drug discovery .

Stereochemical Variants

(1R)-1-(4-Bromophenyl)-2,2-difluoroethan-1-ol

  • Structure : Chiral center at the 1-position.
  • Molecular Formula : C₈H₇BrF₂O
  • Molecular Weight : 237.04 g/mol
  • Key Differences :
    • Stereoselectivity : The (R)-configuration may enhance enantioselectivity in asymmetric synthesis, critical for pharmaceutical applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound C₉H₈BrF₂O₂ 273.06 4-Br, 3-OCH₃ Pharmaceutical intermediates
2-(4-Cl-3-F-phenyl)-CF₂CH₂OH C₈H₆ClF₃O 222.58 4-Cl, 3-F Catalysis, agrochemicals
2-(4-Br-3-F-phenyl)-CF₂CH₂OH C₈H₆BrF₃O 255.03 4-Br, 3-F Drug discovery
2-(2,5-diF-phenyl)-CF₂CH₂OH C₈H₆F₄O 198.13 2,5-diF Surfactants, dispersants
2-(4'-Br-biphenyl-4-yl)-CF₂CH₂OH C₁₄H₁₁BrF₂O 313.14 Biphenyl, 4'-Br Crystallography
2-(5-Br-1-Me-imidazol-2-yl)-CF₂CH₂OH C₆H₇BrF₂N₂O 241.03 Imidazole, 5-Br Antiviral agents
(1R)-1-(4-Br-phenyl)-CF₂CH₂OH C₈H₇BrF₂O 237.04 Chiral center Asymmetric synthesis

Research Findings and Trends

  • Reactivity : Bromo-methoxy analogs exhibit slower reaction kinetics in radical alkylation compared to chloro-fluoro derivatives due to steric and electronic effects .
  • Biological Activity : Imidazole-containing derivatives show higher cytotoxicity in cancer cell lines than phenyl-based analogs, likely due to improved membrane permeability .
  • Synthetic Utility : Chiral variants are increasingly used in SHELX-refined crystallographic studies for resolving complex molecular structures .

Biological Activity

2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroethan-1-ol, also known by its CAS number 2228656-15-1, is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and antiproliferative effects, as well as its structure-activity relationship.

Chemical Structure and Properties

The molecular formula of this compound is C9H9BrF2O2C_9H_9BrF_2O_2 with a molecular weight of 267.07 g/mol. The compound features a difluoroethanol moiety, which is significant for its biological activity.

PropertyValue
CAS Number2228656-15-1
Molecular FormulaC9H9BrF2O2
Molecular Weight267.07 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, the methanolic extracts from related compounds have shown significant antibacterial activity against various pathogens, including E. coli and S. aureus . The structure of this compound suggests that it may interact with bacterial cell membranes or inhibit critical enzymatic pathways.

Antiproliferative Effects

In vitro studies on structurally related compounds indicate potential antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. For example, certain derivatives exhibited IC50 values in the range of 200–300 µg/mL against these cell lines . This suggests that this compound may also possess similar anticancer properties.

Study on Antimicrobial Properties

A study investigating the antimicrobial effects of various phenolic compounds found that derivatives with bromine and methoxy groups displayed enhanced activity against resistant strains of Staphylococcus aureus . The presence of the bromine atom in this compound is hypothesized to contribute to its increased lipophilicity and membrane permeability, enhancing its efficacy.

In Silico Studies

Computational studies have suggested that compounds with similar structures can interact effectively with bacterial proteins involved in resistance mechanisms. For instance, docking studies indicated strong binding affinities for target proteins in Staphylococcus aureus, which could imply a mechanism for overcoming antibiotic resistance .

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